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Introduction

Selective Estrogen Receptor Modulators (SERMSs) are a class of compounds that bind to
estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects.[1][2][3] This
dual activity allows them to selectively mimic or block the effects of estrogen in different parts of
the body.[1][2] Triphenylethylene is a chemical scaffold that forms the basis for many
nonsteroidal SERMs.[4][5][6]

Tamoxifen, a derivative of triphenylethylene, is the most well-known and widely prescribed
SERM for the treatment and prevention of estrogen receptor-positive (ER-positive) breast
cancer.[4][5][7] It acts as an antagonist in breast tissue, inhibiting the growth of cancer cells,
while acting as an agonist in other tissues like bone and the uterus.[4][8][9] However, the
estrogenic effect of tamoxifen on the uterus is associated with an increased risk of endometrial
hyperplasia and cancer.[4][7][10] This has driven extensive research into novel
triphenylethylene analogues with the goal of developing SERMs that retain the anti-breast
cancer efficacy of tamoxifen but have a more favorable safety profile, particularly with neutral or
antagonistic effects on the uterus.[5][11][12]

This guide provides a detailed comparison of triphenylethylene derivatives and tamoxifen,
focusing on their mechanism of action, binding affinities, and effects in preclinical models,
supported by experimental data and protocols.

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b188826?utm_src=pdf-interest
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11800172/
https://pubmed.ncbi.nlm.nih.gov/11046073/
https://en.wikipedia.org/wiki/Selective_estrogen_receptor_modulator
https://pubmed.ncbi.nlm.nih.gov/11800172/
https://pubmed.ncbi.nlm.nih.gov/11046073/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tamoxifen
https://www.mdpi.com/1422-0067/22/22/12575
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Triphenylethylene/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tamoxifen
https://www.mdpi.com/1422-0067/22/22/12575
https://www.news-medical.net/health/Tamoxifen-Mechanism.aspx
https://en.wikipedia.org/wiki/Tamoxifen
https://m.youtube.com/watch?v=dTNHZ2732jM
https://swolverine.com/blogs/blog/how-tamoxifen-works-mechanism-of-action-explained-1
https://en.wikipedia.org/wiki/Tamoxifen
https://www.news-medical.net/health/Tamoxifen-Mechanism.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621172/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/22/12575
https://africaresearchconnects.com/fr/papier/139698ba4e2d8eb40e19a59af50c04d2c5bf844a69ec7de5e3791c362d4b1939/
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Mechanism of Action

The biological activity of SERMs is mediated through their interaction with the two subtypes of
estrogen receptors, ERa and ER[.[2][13] Upon binding, the SERM induces a specific
conformational change in the receptor. This altered receptor-ligand complex then recruits co-
regulatory proteins (coactivators or corepressors) to the promoter regions of estrogen-
responsive genes, which in turn modulates their transcription.[2][7]

The tissue-selective action of a SERM is determined by several factors:

e The specific conformational change induced by the ligand.[2]

e The ratio of ERa to ER in a given tissue.[13]

e The relative expression levels of coactivators and corepressors in different cell types.[2]

In breast tissue, tamoxifen acts as an antagonist by inducing a receptor conformation that
favors the recruitment of corepressors, leading to the inhibition of estrogen-dependent gene
expression and a decrease in cancer cell proliferation.[4][7] Conversely, in bone, it acts as an
agonist, mimicking the bone-preserving effects of estrogen.[4][7] In the endometrium, its partial
agonist activity can lead to uterine tissue growth.[4][7]

Novel triphenylethylene derivatives are designed to modify these interactions to achieve a
more ideal SERM profile: anti-estrogenic in the breast and uterus, but estrogenic in the bone
and cardiovascular system.[10]
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Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
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Quantitative Data Comparison

The following tables summarize experimental data comparing tamoxifen with other
triphenylethylene derivatives.

Table 1: Estrogen Receptor Binding Affinity

Relative binding affinity (RBA) is often determined via competitive binding assays, where the
concentration of the test compound required to displace 50% of a radiolabeled ligand (like 3H-
estradiol) from the receptor (IC50) is measured and compared to that of estradiol itself. A lower
IC50 or a higher RBA indicates stronger binding.

Relative
Binding
Compound Receptor IC50 (nM) Affinity (%) Reference
(Estradiol =
100%)
Estradiol ERa ~0.25 100 [14]
Tamoxifen ERa ~1 ~2.1 [15]
4-
hydroxytamoxife ERa ~0.23 ~108 [14]
n (Afimoxifene)
High Affinity (up
Endoxifen ERa to 100x > High [7]
Tamoxifen)
o 333 (vs.
Nafoxidine TABS* ~0.3 ] [15]
Tamoxifen)
Comparable to
H1285 ER ~0.23 [14]

Estradiol

*Note: TABS refers to triphenylethylene antiestrogen binding sites, which may be distinct from
the classical estrogen receptor.[15][16] Tamoxifen itself is a prodrug, metabolized to more
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active forms like 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity
for the ER.[7][10]

Table 2: In Vitro Efficacy in Breast and Endometrial
Cancer Cell Lines

The growth inhibitory (G150) concentration is a measure of a drug's potency in inhibiting cell
proliferation by 50%. Alkaline phosphatase (AIkP) activity in Ishikawa cells is a marker for
estrogenic activity in the endometrium.
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Compariso
Compound Cell Line Assay Result h to Reference
Tamoxifen
, o GI50 = 1.58
Tamoxifen MCF-7 (ER+)  Proliferation M - [5]
H
Compound ] ) GI50 =0.89 ~1.8x more
MCF-7 (ER+)  Proliferation [5]
11 Y potent
Compound ] ) G150 = 0.60 ~2.6x more
MCF-7 (ER+)  Proliferation [51[12]
12 UM potent
] ) GI50 =0.15 ~10x more
Compound 6 MCF-7 (ER+)  Proliferation [17]
Y potent
Compound _ , GI50=0.44 ~3.6x more
MCF-7 (ER+)  Proliferation [17]
13 UM potent
Tamoxifen
Compound MDA-MB-231 ) ) GI50=0.44
Proliferation GI50=1.71 [17]
13 (ER-) HM
pM
] Ishikawa o Stimulates
Tamoxifen ] AlkP Activity - [18]
(Endometrial) AlkP
Compound Ishikawa o No potential ,
) AlKP Activity o Safer profile [51[12]
12 (Endometrial) estrogenicity
) Stimulates o
Compound Ishikawa o Similar risk
) AlkP Activity AlkP ] [18][19]
2B (Endometrial) ] profile
(Estrogenic)

Table 3: In Vivo Efficacy in Animal Models

Uterotrophic assays in ovariectomized rats are a standard preclinical model to assess the
estrogenic (uterine weight gain) or anti-estrogenic effects of a compound.

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.mdpi.com/1422-0067/22/22/12575
https://www.mdpi.com/1422-0067/22/22/12575
https://www.mdpi.com/1422-0067/22/22/12575
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373199/
https://www.mdpi.com/1422-0067/22/22/12575
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373199/
https://pubs.acs.org/doi/10.1021/acsomega.3c01682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

] Compariso
Animal
Compound Assay Result h to Reference
Model .
Tamoxifen
) ) Increased
_ Ovariectomiz _ _
Tamoxifen Uterotrophic uterine wet - [12]
ed Rat ]
weight
_ _ Less increase
Compound Ovariectomiz ) ) ) )
Uterotrophic in uterine wet  Safer profile [5][12]
12 ed Rat ]
weight
No increase
Compound Ovariectomiz ] in relative ]
Uterotrophic ) Safer profile [18][19]
2B ed Rat uterine wet
weight

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key experiments cited in the comparison of triphenylethylene and

tamoxifen.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor
compared to 173-estradiol.[20]

Methodology:

o Preparation of Cytosol: Uterine cytosol from immature female rats, which is rich in estrogen
receptors, is prepared by homogenization in a buffer (e.g., TEDG: Tris, EDTA, dithiothreitol,
glycerol).[20]

¢ Incubation: A constant concentration of radiolabeled estradiol (e.qg., [3H]-E2) is incubated with
the uterine cytosol in the presence of increasing concentrations of the unlabeled test
compound (competitor).[20]
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o Separation: After reaching equilibrium, the receptor-bound radiolabeled estradiol is
separated from the unbound fraction. This is commonly achieved using hydroxylapatite
(HAP) slurry, which binds the receptor-ligand complex.[20]

e Quantification: The radioactivity of the bound fraction is measured using liquid scintillation
counting.

o Data Analysis: The data are plotted as the percentage of [3H]-E2 binding versus the log
concentration of the competitor. The IC50 value (the concentration of the test compound that
inhibits 50% of the maximum [3H]-E2 binding) is determined.[20]
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Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

MCEF-7 Cell Proliferation Assay

This assay is used to measure the estrogenic or anti-estrogenic effect of a compound on the
proliferation of ER-positive human breast cancer cells.[21]
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Methodology:

e Cell Culture: MCF-7 cells are cultured in a standard medium (e.g., DMEM) supplemented
with fetal bovine serum (FBS).[22][23][24]

e Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free
medium with charcoal-stripped FBS for several days to remove any estrogenic substances
and synchronize the cells.[21]

e Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells/well).[21]

o Treatment: After allowing the cells to attach, the medium is replaced with fresh hormone-
deprived medium containing various concentrations of the test compound. Controls include a
vehicle control, a positive control (estradiol), and a reference antagonist (tamoxifen).

 Incubation: The plates are incubated for a period of 6 to 7 days, with media and treatments
being refreshed every 2-3 days.[21]

» Quantification of Proliferation: Cell viability or proliferation is measured using assays such as
MTT, crystal violet staining, or CyQuant assay.[25]

o Data Analysis: Dose-response curves are generated to determine the GI50 (for antagonists)
or EC50 (for agonists) values.
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Caption: Workflow for an MCF-7 Cell Proliferation Assay.
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Breast Cancer Xenograft Model

This in vivo model is used to evaluate the efficacy of anti-cancer compounds on human tumors
grown in immunocompromised mice.[26][27]

Methodology:

Host Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used to
prevent rejection of the human tumor cells.[28]

Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted into the
mice. For ER+ models, this is often done orthotopically into the mammary fat pad.[28][29] An
estrogen pellet is typically co-implanted to support initial tumor growth.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3). Tumor
volume is monitored regularly using calipers.

Treatment: Once tumors are established, mice are randomized into treatment groups. The
test compound, a vehicle control, and a positive control (e.g., tamoxifen) are administered,
typically daily via oral gavage or injection.

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The
primary endpoint is often tumor growth inhibition. At the end of the study, tumors are excised,
weighed, and may be used for further analysis (e.g., histology, gene expression).[28]

Data Analysis: Tumor growth curves for each treatment group are plotted and statistically
analyzed to determine the efficacy of the test compound.
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Caption: Workflow for a Breast Cancer Xenograft Study.
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Conclusion

Tamoxifen, a foundational triphenylethylene SERM, has been instrumental in the
management of ER-positive breast cancer.[5][10] However, its partial agonist activity in the
uterus poses a significant long-term risk. The comparative data presented here demonstrate
the progress in developing novel triphenylethylene derivatives. Compounds such as
'‘Compound 12' show significantly higher potency against breast cancer cells in vitro while
exhibiting a markedly safer profile in preclinical uterine models.[5][12]

This research highlights the potential to fine-tune the activity of the triphenylethylene scaffold
to create "ideal" SERMs. By modifying the chemical structure, it is possible to enhance anti-
estrogenic activity in breast tissue while minimizing or eliminating estrogenic effects in the
uterus.[11][12] These next-generation triphenylethylene-based SERMs hold the promise of
more effective and safer endocrine therapies for breast cancer patients. Continued research
and clinical evaluation of these promising candidates are essential for their translation into
clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective estrogen receptor modulators: mechanism of action and clinical experience.
Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed
[pubmed.ncbi.nim.nih.gov]

. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
. Tamoxifen - Wikipedia [en.wikipedia.org]

. mdpi.com [mdpi.com]

. taylorandfrancis.com [taylorandfrancis.com]

. news-medical.net [news-medical.net]

°
0] ~ (o)) 1 H w

. m.youtube.com [m.youtube.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/22/12575
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621172/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/22/12575
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://africaresearchconnects.com/fr/papier/139698ba4e2d8eb40e19a59af50c04d2c5bf844a69ec7de5e3791c362d4b1939/
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://www.benchchem.com/product/b188826?utm_src=pdf-body
https://www.benchchem.com/product/b188826?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11800172/
https://pubmed.ncbi.nlm.nih.gov/11800172/
https://pubmed.ncbi.nlm.nih.gov/11046073/
https://pubmed.ncbi.nlm.nih.gov/11046073/
https://en.wikipedia.org/wiki/Selective_estrogen_receptor_modulator
https://en.wikipedia.org/wiki/Tamoxifen
https://www.mdpi.com/1422-0067/22/22/12575
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Triphenylethylene/
https://www.news-medical.net/health/Tamoxifen-Mechanism.aspx
https://m.youtube.com/watch?v=dTNHZ2732jM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. swolverine.com [swolverine.com]

10. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards
Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nim.nih.gov]

11. africaresearchconnects.com [africaresearchconnects.com]

12. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards
Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.nchbi.nlm.nih.gov]

13. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMSs)
for Clinical Practice - PMC [pmc.ncbi.nim.nih.gov]

14. experts.illinois.edu [experts.illinois.edu]

15. Triphenylethylene antiestrogen binding sites (TABS) specificity - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target
and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nim.nih.gov]

17. Flexible Etherified and Esterified Triphenylethylene Derivatives and Their Evaluation on
ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Structure—Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as
Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

19. pubs.acs.org [pubs.acs.org]

20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

22. encodeproject.org [encodeproject.org]

23. assets.fishersci.com [assets.fishersci.com]
24. mcf7.com [mcf7.com]

25. researchgate.net [researchgate.net]

26. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer
Research - PMC [pmc.ncbi.nim.nih.gov]

27. dovepress.com [dovepress.com]
28. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
29. elgenelim.com [elgenelim.com]

To cite this document: BenchChem. [comparing triphenylethylene with tamoxifen as a
SERM)]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://swolverine.com/blogs/blog/how-tamoxifen-works-mechanism-of-action-explained-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621172/
https://africaresearchconnects.com/fr/papier/139698ba4e2d8eb40e19a59af50c04d2c5bf844a69ec7de5e3791c362d4b1939/
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://pubmed.ncbi.nlm.nih.gov/34830456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3624793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3624793/
https://experts.illinois.edu/en/publications/antiestrogenic-potency-and-binding-characteristics-of-the-triphen/
https://pubmed.ncbi.nlm.nih.gov/3586657/
https://pubmed.ncbi.nlm.nih.gov/3586657/
https://pubmed.ncbi.nlm.nih.gov/7066903/
https://pubmed.ncbi.nlm.nih.gov/7066903/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pubmed.ncbi.nlm.nih.gov/35076180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373199/
https://pubs.acs.org/doi/10.1021/acsomega.3c01682
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/erbndbrd/erbdappx/b5.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/methods/endocrine/endodocs/submdoc.pdf
https://www.encodeproject.org/documents/984071d4-9149-476a-b353-93592c6f48f3/@@download/attachment/MCF-7_Farnham_protocol.pdf
https://assets.fishersci.com/TFS-Assets/BID/Methods-&-Protocols/lipofectamine3000-mcf7-protocol.pdf
https://mcf7.com/
https://www.researchgate.net/figure/Proliferation-protocol-optimization-using-MCF7-Cell-number-of-MCF7-after-treatment-with_fig3_339686092
https://pmc.ncbi.nlm.nih.gov/articles/PMC5396460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5396460/
https://www.dovepress.com/optimizing-xenograft-models-for-breast-cancer-a-comparative-analysis-o-peer-reviewed-fulltext-article-BCTT
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/
https://www.elgenelim.com/wp-content/uploads/2021/01/Chia-ER-PDX-COEMR20.pdf
https://www.benchchem.com/product/b188826#comparing-triphenylethylene-with-tamoxifen-as-a-serm
https://www.benchchem.com/product/b188826#comparing-triphenylethylene-with-tamoxifen-as-a-serm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b188826#comparing-triphenylethylene-with-tamoxifen-
as-a-serm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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